{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid
Overview
Description
The compound appears to be related to the field of organic synthesis, agrochemicals, pharmaceuticals, and dyestuffs1. However, specific details about this compound are not readily available.
Synthesis Analysis
Unfortunately, I couldn’t find any specific information on the synthesis of this compound.Molecular Structure Analysis
While I couldn’t find the exact molecular structure of this compound, a related compound, [5-(trifluoromethyl)pyridin-3-yl]boronic acid, has the molecular formula C6H5BF3NO22.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis
I couldn’t find specific information on the physical and chemical properties of this compound.Scientific Research Applications
Synthesis of Heterocyclic Compounds : A study by Dzvinchuk (2007) details the synthesis of 5-(1H-benzimidazol-2-yl)-1H-pyrazolo-[3,4-b]pyridines using p-(dimethylamino)benzaldehyde, a compound related to the chemical . This synthesis is significant for creating compounds with potential pharmacological applications (Dzvinchuk, 2007).
Hantzsch Cyclocondensation : Another study by Dzvinchuk et al. (2009) explores the Hantzsch three-component cyclization involving 4-(dimethylamino)benzaldehyde, a closely related compound, which results in the formation of polycondensed heterocyclic systems. This method is crucial for developing new heterocyclic compounds with potential applications in drug discovery (Dzvinchuk et al., 2009).
Synthesis and Pharmacological Study of Thiazolidinones and Mannich Bases : Dave et al. (2007) conducted a study on the synthesis of thiazolidinones and Mannich bases of 4‐Amino‐3‐mercapto‐5‐pyridin‐3′‐yl‐[1,2,4]‐triazole, which are structurally related to the compound . This research contributes to the development of new compounds with antimicrobial and antitubercular activities (Dave et al., 2007).
Synthesis of Methyl 6-aryl-5-(1H-benzimidazol-2-yl)-2-methylnicotinates : In another study by Dzvinchuk and Lozinskii (2009), the synthesis of methyl 6-aryl-5-(1H-benzimidazol-2-yl)-2-methylnicotinates via a Hantzsch type reaction is discussed. This synthesis route is significant for producing novel compounds with potential pharmacological properties (Dzvinchuk & Lozinskii, 2009).
Synthesis of Heterocyclic Systems Involving Related Compounds : A study by Selič et al. (1997) discusses the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones using compounds structurally related to the query chemical. This research provides insights into the synthesis of novel heterocyclic systems, which are important in medicinal chemistry (Selič et al., 1997).
Safety And Hazards
Information on the safety and hazards of this compound is not readily available.
Future Directions
Unfortunately, I couldn’t find any specific information on the future directions of this compound.
properties
IUPAC Name |
2-[[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]methyl-methylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N3O2/c1-23(2)17-15(8-14(9-22-17)18(19,20)21)13-6-4-5-12(7-13)10-24(3)11-16(25)26/h4-9H,10-11H2,1-3H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLFHNYBDKXXPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC(=C2)CN(C)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101121854 | |
Record name | Glycine, N-[[3-[2-(dimethylamino)-5-(trifluoromethyl)-3-pyridinyl]phenyl]methyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101121854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-benzyl]-methyl-amino}-acetic acid | |
CAS RN |
1311279-74-9 | |
Record name | Glycine, N-[[3-[2-(dimethylamino)-5-(trifluoromethyl)-3-pyridinyl]phenyl]methyl]-N-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311279-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[[3-[2-(dimethylamino)-5-(trifluoromethyl)-3-pyridinyl]phenyl]methyl]-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101121854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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